molecular formula C19H17NO3 B277333 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B277333
M. Wt: 307.3 g/mol
InChI Key: QAQBAPIQYPTZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a phenyl-ethyl substituent.

Preparation Methods

The synthesis of 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with allyl halides under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the allyl halide, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:

    1-Allyl-3-hydroxy-3-(2-oxo-2-methyl-ethyl)-1,3-dihydro-indol-2-one: This compound has a methyl group instead of a phenyl group, which may affect its chemical and biological properties.

    1-Allyl-3-hydroxy-3-(2-oxo-2-ethyl)-1,3-dihydro-indol-2-one: This compound has an ethyl group instead of a phenyl group, which may also influence its properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one

InChI

InChI=1S/C19H17NO3/c1-2-12-20-16-11-7-6-10-15(16)19(23,18(20)22)13-17(21)14-8-4-3-5-9-14/h2-11,23H,1,12-13H2

InChI Key

QAQBAPIQYPTZTH-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.